2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl-
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Overview
Description
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- is a heterocyclic compound that belongs to the class of pyranones This compound is characterized by a six-membered ring containing an oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,5-dimethyl-2-oxohexanoic acid with a dehydrating agent like phosphorus oxychloride can yield the desired pyranone compound . Another method involves the use of a Knoevenagel condensation reaction followed by cyclization .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of dihydropyran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, dihydropyrans, and other heterocyclic derivatives. These products can have different functional groups and properties, making them useful for various applications.
Scientific Research Applications
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one (α-Pyrone): A simpler analog with similar reactivity but lacking the dimethyl substitution.
3,6-Dihydro-2H-pyran-2-one: Another analog with different substitution patterns, affecting its chemical properties and reactivity.
5,6-Dihydro-2H-pyran-2-one: Known for its biological activities and used in various synthetic applications.
Uniqueness
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Properties
CAS No. |
22937-02-6 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3,4-dimethyl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(8)9-4-6(5)2/h3-4H2,1-2H3 |
InChI Key |
PMVOIRLCAPREJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC(=O)C1)C |
Origin of Product |
United States |
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